4-Aminopyridine-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLWFCDPORJXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576418 | |

| Record name | Ethyl 4-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16952-66-2 | |

| Record name | 3-Pyridinecarboxylic acid, 4-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16952-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminopyridine-3-carboxylic acid ethyl ester chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Aminopyridine-3-carboxylic acid ethyl ester

Introduction: A Versatile Heterocyclic Scaffold

This compound, also known by its systematic name Ethyl 4-aminonicotinate, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, a primary aromatic amine, and an ethyl ester functional group. This unique combination of features imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

The strategic placement of the amino and carboxylate groups on the pyridine core allows for a wide range of chemical transformations. This compound is particularly significant in the development of novel therapeutic agents, especially those targeting the central nervous system, drawing from the established neurological activity of related aminopyridines.[1][2][3] As a stable, crystalline solid, it is amenable to various reaction conditions, solidifying its role as a staple reagent for researchers and drug development professionals.[4]

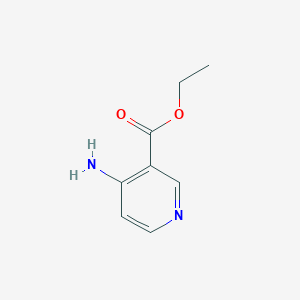

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of this compound are dictated by the interplay of its constituent functional groups. The aromatic pyridine ring provides a rigid scaffold, while the amino group's ability to form hydrogen bonds influences its melting point and solubility.[4] The ethyl ester group contributes to its solubility in organic solvents.

| Property | Value |

| CAS Number | 16952-66-2[5] |

| Molecular Formula | C₈H₁₀N₂O₂[6] |

| Molar Mass | 166.18 g/mol [6] |

| Appearance | Solid / Crystalline Powder |

| Melting Point | 170-175 °C[6] |

| Boiling Point (Predicted) | 304.0 ± 22.0 °C[6] |

| Density (Predicted) | 1.192 ± 0.06 g/cm³[6] |

| Solubility | Soluble in polar organic solvents; low solubility in water.[7] |

| pKa (Predicted) | 4.13 ± 0.18[6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics for this compound.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The ethyl ester group will give rise to two distinct signals: a quartet for the methylene protons (-CH₂) adjacent to the oxygen atom (around δ 4.0-4.5 ppm) and a triplet for the terminal methyl protons (-CH₃) (around δ 1.2-1.5 ppm). Protons alpha to a carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ester carbonyl carbon in the downfield region of δ 160-185 ppm.[9] The sp²-hybridized carbons of the pyridine ring will appear between δ 120-160 ppm. The methylene carbon (-CH₂) of the ethyl group is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically below δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester carbonyl.[9] Conjugation with the aromatic ring may slightly lower this frequency.

-

C-O Stretching: Strong absorptions in the 1150-1250 cm⁻¹ range corresponding to the C-O single bonds of the ester.[8]

-

C=C and C=N Stretching: Absorptions in the 1450-1600 cm⁻¹ region from the pyridine ring.

Mass Spectrometry

In mass spectrometry, a primary fragmentation pathway for esters involves the cleavage of the C-O bond to form a stable acylium ion (R-CO⁺).[8] Therefore, a prominent peak corresponding to the loss of the ethoxy group (-OCH₂CH₃) would be expected. The molecular ion peak (M⁺) should also be observable.

Chemical Reactivity and Synthesis

Reactivity Analysis

The reactivity of this compound is governed by its three main components: the nucleophilic amino group, the electrophilic ester carbonyl carbon, and the pyridine ring.

-

Nucleophilic Site: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions such as acylation and alkylation.

-

Electrophilic Site: The carbonyl carbon of the ester is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it susceptible to attack by nucleophiles.[10]

-

Pyridine Ring: The electron-donating amino group activates the pyridine ring towards electrophilic substitution, while the electron-withdrawing ester group deactivates it. The interplay of these effects directs the regioselectivity of further substitutions.

Caption: Key reactive sites on the molecule.

Key Synthetic Transformations

-

Reactions at the Amino Group: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides.[11] It can also undergo N-alkylation or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.

-

Reactions at the Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions (saponification) to yield the corresponding 4-aminopyridine-3-carboxylic acid. It can also undergo transesterification in the presence of another alcohol or be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

General Synthesis Pathway

The synthesis of aminopyridines often involves a multi-step sequence starting from a simpler pyridine precursor. A common strategy is the nitration of a pyridine N-oxide, followed by the reduction of the nitro group to an amine. The ester functionality can be introduced either before or after the formation of the amino group.

Caption: A generalized synthesis workflow for aminopyridines.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate.[7] Its primary value lies in its use as a scaffold for constructing more complex, biologically active molecules.

-

Medicinal Chemistry: The aminopyridine core is a "privileged scaffold" found in numerous pharmaceuticals. Derivatives are investigated for a range of therapeutic targets, including kinases and enzymes involved in neurological diseases.[1][12] The parent compound, 4-aminopyridine, is an approved drug for improving walking in patients with multiple sclerosis, highlighting the pharmacological relevance of this structural class.[2]

-

Organic Synthesis: It serves as a starting material for creating fused heterocyclic systems, such as imidazopyridines, which also exhibit a broad spectrum of biological activities.[12]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[6][7] Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant utility for the research scientist. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable tool in the synthesis of novel compounds. Its structural relationship to known bioactive molecules underscores its importance as a building block in the ongoing quest for new and improved pharmaceuticals. A thorough understanding of its chemical nature is paramount for its safe and effective application in the laboratory.

References

- ChemBK. (2024, April 9). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.

- ChemBK. (2024, April 9). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.

- Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.

- PubChem. (n.d.). 4-Aminopyridine.

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives.

- Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

- Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Michigan State University. (n.d.). Derivatives of Carboxylic Acids.

- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 5. This compound CAS#: 16952-66-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. Khan Academy [khanacademy.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

4-Aminopyridine-3-carboxylic acid ethyl ester CAS number 16952-66-2

An In-depth Technical Guide to 4-Aminopyridine-3-carboxylic acid ethyl ester (CAS: 16952-66-2)

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-aminopyridine-3-carboxylate, registered under CAS number 16952-66-2, is a highly functionalized pyridine derivative that serves as a crucial intermediate in modern medicinal chemistry and organic synthesis.[1][2][3][][5] The strategic placement of an amino group and an ethyl carboxylate group on the pyridine ring imparts a unique reactivity profile, making it a valuable scaffold for the construction of more complex, biologically active molecules. The 4-aminopyridine (4-AP) core is of particular interest as it is found in compounds known to modulate neuronal function, most notably as potassium channel blockers.[6][7][8] This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-aminopyridine-3-carboxylate | [1] |

| Synonyms | 4-Aminonicotinic acid ethyl ester, Ethyl 4-aminonicotinate | [1] |

| CAS Number | 16952-66-2 | [1][2][3][][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Melting Point | 109-111 °C | [1] |

| Density | ~1.192 g/cm³ (Predicted) | [1][9] |

| Appearance | Solid, crystalline powder | [10] |

Caption: Chemical Structure of the title compound.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of ethyl 4-aminopyridine-3-carboxylate.[11]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and ester substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (typically in the 160-180 ppm region), the carbons of the pyridine ring, and the carbons of the ethyl group.[12][13]

-

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester (typically around 1735-1750 cm⁻¹), and C-N and C-O stretching vibrations.[12][14]

-

Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the compound's molecular weight (166.18 g/mol ), along with characteristic fragmentation patterns.[13]

PART 2: Synthesis and Reactivity Insights

The synthesis of functionalized 4-aminopyridines is a subject of significant interest due to their utility as precursors for pharmaceuticals.

Synthetic Pathways

A facile and established method for synthesizing 4-aminopyridine derivatives involves the ring transformation of a nitropyrimidinone with an active methylene compound.[15]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for synthesis via ring transformation.

Protocol Insight: This particular synthesis is advantageous as it allows for the construction of the substituted pyridine ring in a single, efficient step. The reaction proceeds via a proposed mechanism where the active methylene compound and ammonia (from ammonium acetate) react with the electrophilic positions of the pyrimidinone, leading to the elimination of a nitroacetamide unit and the formation of the desired 4-aminopyridine ring structure.[15]

Alternative strategies often begin with a pre-formed pyridine ring, followed by nitration, reduction of the nitro group to an amine, and subsequent carboxylation, though these multi-step processes can be less efficient.[16][17]

Chemical Reactivity

The reactivity of ethyl 4-aminopyridine-3-carboxylate is dictated by its three key functional groups:

-

The 4-Amino Group: This primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.[18]

-

The 3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is itself a versatile handle for further modification, such as amide bond formation.[19] Carboxylesterases are enzymes that can catalyze this hydrolysis in biological systems.[20]

-

The Pyridine Ring: The pyridine ring can participate in electrophilic substitution reactions, although the activating effect of the amino group is somewhat offset by the deactivating effect of the ester. The nitrogen atom of the ring can also be quaternized.

This trifunctional nature makes the compound an excellent precursor for building [c]-fused pyrido compounds like pyridopyrimidines and imidazopyridines, which are common motifs in medicinal chemistry.[15]

PART 3: Applications in Drug Discovery and Development

The 4-aminopyridine scaffold is a well-established pharmacophore, and its derivatives are explored for a range of therapeutic applications, particularly in neuroscience.

Role as a Pharmaceutical Intermediate

Ethyl 4-aminopyridine-3-carboxylate is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[21][22] Its derivatives are investigated for their potential to treat neurological disorders by modulating ion channel activity. The parent compound, 4-aminopyridine (fampridine), is approved for improving walking in patients with multiple sclerosis.[6][7] It functions by blocking potassium channels, which enhances nerve signal conduction in demyelinated axons.[6][7][23]

Illustrative Drug Development Workflow:

Caption: Use of the compound in a drug discovery pipeline.

Mechanism of Action Context

Derivatives synthesized from this ester are often designed to retain the potassium channel blocking activity of the 4-aminopyridine core. By modifying the substituents at the 3- and 4-positions, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (ADME). For instance, converting the ester to various amides can alter solubility, membrane permeability, and metabolic stability, potentially leading to improved drug candidates.[21]

PART 4: Safety, Handling, and Storage

Proper handling of laboratory chemicals is paramount for ensuring personnel safety.

Hazard Profile

-

Irritation: Aminopyridine derivatives can be irritating to the eyes, respiratory system, and skin.[9][24]

-

Toxicity: The parent compound, 4-aminopyridine, is known to be toxic if swallowed, inhaled, or in contact with skin.[25] It is prudent to handle this ester derivative with similar precautions.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[9][26]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[26]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water and seek medical advice.[9][26]

-

Handling Practices: Avoid generating dust. Use non-sparking tools and keep away from heat, sparks, and open flames.[26][27]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[26][27]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

PART 5: Exemplary Experimental Protocol: Amide Synthesis

This section provides a representative protocol for the synthesis of a derivative, illustrating the practical utility of ethyl 4-aminopyridine-3-carboxylate as a chemical intermediate.

Objective: To synthesize N-benzyl-4-aminopyridine-3-carboxamide from ethyl 4-aminopyridine-3-carboxylate.

Reaction Principle: This is a direct amidation reaction where the ethyl ester is converted to a benzylamide by heating with benzylamine. This reaction often proceeds without a catalyst at elevated temperatures.

Materials:

-

Ethyl 4-aminopyridine-3-carboxylate (1.0 eq)

-

Benzylamine (1.5 eq)

-

Toluene (as solvent)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminopyridine-3-carboxylate (e.g., 1.66 g, 10 mmol).

-

Reagent Addition: Add toluene (50 mL) to the flask, followed by the addition of benzylamine (e.g., 1.61 g, 15 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-4-aminopyridine-3-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

This protocol serves as a foundational example of how the title compound can be readily transformed into more complex structures for further biological evaluation.

References

- Pipzine Chemicals. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.

- Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines.

- ChemBK.

- Fisher Scientific.

- ChemBK. 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.

- Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.

- Sigma-Aldrich.

- ChemicalBook. This compound(16952-66-2) 1H NMR.

- Chem-Impex. 4-Aminopyridine-3-carboxamide.

- CymitQuimica.

- Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- Fisher Scientific.

- ChemWhat. This compound CAS#: 16952-66-2.

- Cayman Chemical.

- Finetech Chem.

- HXCHEM. This compound/CAS:16952-66-2.

- BOC Sciences. Main Product.

- NIH. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.

- Oregon State University.

- Arctom. CAS NO.

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis.

- Wikipedia. 4-Aminopyridine.

- Biochemija.

- ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.

- PubMed.

- International Journal of PharmTech Research.

- Chemistry LibreTexts. 21.

- PubMed. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. CAS:16952-66-2 FT-0648892 this compound Product Detail Information [finetechchem.com]

- 3. This compound/CAS:16952-66-2-HXCHEM [hxchem.net]

- 5. arctomsci.com [arctomsci.com]

- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 8. 4-Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE [chembk.com]

- 10. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 11. This compound(16952-66-2) 1H NMR [m.chemicalbook.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7 | High Purity Manufacturer & Price [pipzine-chem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. oaji.net [oaji.net]

- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

- 22. nbinno.com [nbinno.com]

- 23. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chembk.com [chembk.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Significance of 4-Aminopyridine-3-carboxylic acid ethyl ester

This guide provides a comprehensive technical overview of 4-Aminopyridine-3-carboxylic acid ethyl ester, also known as ethyl 4-aminonicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, and characterization, while also exploring its relevance in medicinal chemistry. By synthesizing foundational chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this versatile molecule in research and development endeavors.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. When substituted with both an amino group and a carboxylic acid ester, as in the case of this compound, the resulting molecule becomes a highly versatile intermediate, primed for a variety of chemical modifications. This strategic combination of functional groups allows for the exploration of diverse chemical space in the pursuit of novel therapeutics. This guide will illuminate the structural characteristics and synthetic accessibility of ethyl 4-aminonicotinate, providing a framework for its application in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the bedrock of its chemical behavior and biological activity. A thorough understanding of its structure and properties is therefore paramount.

Chemical Identity

-

IUPAC Name: Ethyl 4-aminonicotinate

-

Synonyms: this compound

-

CAS Number: 16952-66-2[1]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

Structural Elucidation

The structure of ethyl 4-aminonicotinate features a pyridine ring substituted at the 4-position with an amino group (-NH₂) and at the 3-position with an ethyl carboxylate group (-COOCH₂CH₃). The interplay between the electron-donating amino group and the electron-withdrawing ester group on the aromatic pyridine core dictates the molecule's reactivity and physicochemical properties.

Figure 2. Proposed synthetic pathway for Ethyl 4-aminonicotinate.

Detailed Experimental Protocol

Step 1: Esterification of 4-Chloronicotinic Acid

This step employs a classic Fischer esterification, a robust and scalable method for converting carboxylic acids to esters. [2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloronicotinic acid (1 equivalent).

-

Solvent and Catalyst: Add a sufficient volume of ethanol to act as both the solvent and the reagent (typically a 10-20 fold molar excess). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-chloronicotinate.

Step 2: Amination of Ethyl 4-chloronicotinate

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group. [3]

-

Reaction Setup: In a sealed vessel, dissolve the crude ethyl 4-chloronicotinate (1 equivalent) in dioxane.

-

Amination: Add an excess of aqueous ammonia (e.g., 28% solution).

-

Reaction: Heat the mixture at 100 °C for 12 hours.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting crude product can be purified by recrystallization from ethanol to afford pure ethyl 4-aminonicotinate as a solid. [3]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be rigorously confirmed through a suite of spectroscopic techniques. The following sections detail the expected spectral data for ethyl 4-aminonicotinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts and coupling patterns are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.3-1.4 | Triplet | ~7.1 |

| -CH₂- (ethyl) | ~4.3-4.4 | Quartet | ~7.1 |

| -NH₂ | ~5.0-6.0 | Broad Singlet | - |

| H-5 (pyridine) | ~6.7-6.8 | Doublet | ~5.5 |

| H-2 (pyridine) | ~8.1-8.2 | Singlet | - |

| H-6 (pyridine) | ~8.3-8.4 | Doublet | ~5.5 |

Causality: The ethyl group protons will show a characteristic triplet-quartet pattern. The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange. The pyridine ring protons will be in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The H-5 proton is expected to be the most upfield due to the electron-donating effect of the adjacent amino group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. [4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~14-15 |

| -CH₂- (ethyl) | ~60-61 |

| C-3 (pyridine) | ~108-110 |

| C-5 (pyridine) | ~112-114 |

| C-2 (pyridine) | ~150-152 |

| C-6 (pyridine) | ~153-155 |

| C-4 (pyridine) | ~158-160 |

| C=O (ester) | ~165-167 |

Causality: The sp³ hybridized carbons of the ethyl group will appear upfield. The sp² hybridized carbons of the pyridine ring and the carbonyl carbon will be downfield. The C-4 carbon, directly attached to the electronegative nitrogen of the amino group, is expected to be significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying the key functional groups present. [5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400-3200 | Medium-Strong |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (ester) | ~1720 | Strong |

| C=C and C=N Stretch (aromatic ring) | 1600-1450 | Medium-Strong |

| C-O Stretch (ester) | 1300-1100 | Strong |

| N-H Bend | ~1620 | Medium |

Causality: The presence of the primary amine will give rise to two N-H stretching bands. The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated ester. The C-O stretches of the ester and the various aromatic ring vibrations will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 166

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 121.

-

Loss of ethylene (-C₂H₄) via McLafferty rearrangement, followed by loss of a hydrogen radical to give a fragment at m/z = 138.

-

Decarbonylation of the m/z 121 fragment to give a fragment at m/z = 93.

-

Figure 3. Predicted key fragmentation pathways in the mass spectrum.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a key building block in the synthesis of several classes of biologically active molecules. Its strategic placement of functional groups allows for its incorporation into more complex structures targeting a range of diseases.

Precursor for Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs. [6][7]Derivatives of ethyl 4-aminonicotinate can be elaborated to target the ATP-binding site of various kinases. For instance, related substituted nicotinates have been used to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs), which are implicated in cell proliferation and survival. [6]

Intermediate in the Synthesis of Cardiovascular Drugs

The parent acid, 4-aminonicotinic acid, is a known intermediate in the synthesis of drugs for cardiovascular and cerebrovascular diseases. [8]The ethyl ester is a protected and activated form of this acid, making it a valuable precursor in multi-step syntheses. One notable example is its potential role as a building block in the synthesis of A₂A adenosine receptor agonists like Regadenoson, which is used as a pharmacologic stress agent in myocardial perfusion imaging. [9]

Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 is an enzyme that plays a crucial role in inflammation. Inhibitors of PDE4 have therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The aminopyridine core is a feature of some known PDE4 inhibitors, and ethyl 4-aminonicotinate provides a versatile starting point for the synthesis of novel analogues with improved potency and selectivity. [10][11]

Conclusion

This compound is a molecule of significant strategic value in the field of medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and the versatile reactivity of its functional groups make it an important intermediate for the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and characterization, and insights into its applications in drug discovery. As the demand for new and effective treatments for cancer, cardiovascular disease, and inflammatory conditions continues to grow, the importance of versatile building blocks like ethyl 4-aminonicotinate will only increase. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers working to unlock the full potential of this and related molecules.

References

- ResearchGate. (n.d.). 1 H and 13 C chemical shifts (ppm) and H-H and C-H coupling constants (Hz) for 4.

- Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.).

- ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl...

- Govindaraju, V., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).

- PubChem. (n.d.). Ethyl 4-amino-6-chloronicotinate.

- Amanote Research. (n.d.). (PDF) Crystal Structure of Ethyl 4-[4-(D.

- ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Mitchell, A. L., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 161, 143-156.

- ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid.

- PubChem. (n.d.). Ethyl 4-aminocinnamate.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts.

- Zhang, Y., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(19), 10594–10617.

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors.

- ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),...

- ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid?

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- To Study Esterification Reaction Between Alcohol And Carboxylic Acid. (2022, September 14).

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Liu, X., et al. (2016). Development of highly potent phosphodiesterase 4 inhibitors with anti-neuroinflammation potential: Design, synthesis, and structure-activity relationship study of catecholamides bearing aromatic rings. European Journal of Medicinal Chemistry, 124, 848-863.

- Adhi, T. P., & Hidayat, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

- Demarque, D. P., et al. (2019).

- ResearchGate. (n.d.). The discovery and synthesis of highly potent subtype selective phosphodiesterase 4D inhibitors | Request PDF.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- PubChem. (n.d.). Ethyl 4-methylnicotinate.

- Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives.

- ASNC. (n.d.). asnc stress testing - practice points. Retrieved from [https://www.asnc.org/files/Regadenoson Practice Points 04-22-15.pdf]([Link] Practice Points 04-22-15.pdf)

- Tehrani, D. M., & Kiat, H. (2021).

Sources

- 1. Ethyl 4-aminonicotinate | 16952-66-2 | RAA95266 [biosynth.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. a2bchem.com [a2bchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of highly potent phosphodiesterase 4 inhibitors with anti-neuroinflammation potential: Design, synthesis, and structure-activity relationship study of catecholamides bearing aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-aminonicotinate

Introduction: The Analytical Imperative for Ethyl 4-aminonicotinate

Ethyl 4-aminonicotinate is a pyridine carboxylate derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a key building block, its structural integrity is paramount for the successful development of novel pharmaceutical agents and complex organic molecules.[1] The unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are non-negotiable requirements in any research or development pipeline.

This technical guide provides a comprehensive analysis of the spectroscopic data of ethyl 4-aminonicotinate (C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ).[2][3] We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral output. Each section is grounded in established principles and validated by authoritative references, ensuring a trustworthy and expert-driven narrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of ethyl 4-aminonicotinate is predicted to show characteristic signals for the aromatic protons on the pyridine ring, the labile amine protons, and the diastereotopic protons of the ethyl ester group.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.21 | d | 1H | H-2 | The proton at position 2 is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It appears as a doublet due to coupling with H-6. |

| ~7.95 | d | 1H | H-6 | The proton at position 6 is also adjacent to the ring nitrogen, resulting in a downfield shift. It appears as a doublet due to coupling with H-2. |

| ~6.70 | dd | 1H | H-5 | The proton at position 5 is ortho to the electron-donating amino group, causing an upfield shift compared to other aromatic protons. It appears as a doublet of doublets from coupling to H-2 and H-6. |

| ~4.50 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift is variable and depends on concentration, solvent, and temperature. |

| 4.35 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the ester oxygen and a methyl group, resulting in a quartet splitting pattern (J ≈ 7.1 Hz). |

| 1.38 | t | 3H | -OCH₂CH₃ | The terminal methyl protons are adjacent to a methylene group, resulting in a triplet splitting pattern (J ≈ 7.1 Hz). |

Interpretation and Causality:

The ¹H NMR spectrum provides a definitive fingerprint. The classic triplet-quartet pattern for the ethyl group confirms the presence of the ethyl ester. The distinct chemical shifts and splitting patterns of the three aromatic protons are dictated by the electronic effects of the substituents; the electron-withdrawing nitrogen and ester group shift adjacent protons (H-2, H-6) downfield, while the electron-donating amino group shields the ortho proton (H-5), shifting it upfield.

Diagram: Proton Environments in Ethyl 4-aminonicotinate

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For ethyl 4-aminonicotinate, Electron Ionization (EI) is a common method.

Expected Fragmentation Pattern (EI-MS)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [M]⁺• | Molecular Ion |

| 138 | [M - C₂H₄]⁺• | Loss of ethylene via McLafferty rearrangement. |

| 121 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical from the ester group. |

| 93 | [M - COOC₂H₅]⁺ | Cleavage of the entire ethyl carboxylate group. |

Interpretation and Causality:

The highest m/z value peak (the molecular ion peak) at 166 confirms the molecular formula. The fragmentation pattern is governed by the weakest bonds and the most stable resulting fragments. The loss of an ethoxy radical (m/z 121) is a classic fragmentation pathway for ethyl esters. The McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen followed by the elimination of ethylene, is also a highly characteristic process for esters and results in a peak at m/z 138. These predictable fragmentation routes provide strong corroborating evidence for the proposed structure.

Diagram: Key Fragmentation Pathways

Caption: Primary fragmentation pathways for ethyl 4-aminonicotinate in EI-MS.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

UV-Vis Absorption Data

| λmax | Solvent | Electronic Transition |

| ~290-310 nm | Ethanol | π → π* |

Interpretation and Causality:

Ethyl 4-aminonicotinate possesses a conjugated system comprising the pyridine ring, the amino group, and the carbonyl group. The lone pair of electrons on the amino nitrogen extends the conjugation, shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted pyridine. This absorption is attributed to a π → π* electronic transition within this extended chromophore. The position of λmax can be sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution: Accurately prepare a stock solution of ethyl 4-aminonicotinate in a UV-grade solvent (e.g., ethanol).

-

Dilution: Prepare a dilute solution from the stock to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) so that the maximum absorbance falls between 0.2 and 1.0.

-

Blank Reference: Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Measurement: Record the spectrum of the blank. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.

-

Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).

Conclusion: A Synergistic Approach to Structural Verification

No single analytical technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the synergy of these methods. ¹H and ¹³C NMR map out the C-H framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Together, these techniques provide an irrefutable, multi-faceted confirmation of the structure and identity of ethyl 4-aminonicotinate, ensuring the quality and reliability required for advanced research and development applications.

References

- PubChem. (n.d.). Ethyl 4-aminocinnamate.

- Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- ResearchGate. (2019). Study on synthesis of 4-Aminonicotinic acid.

- PubChem. (n.d.). Ethyl Nicotinate.

- ResearchGate. (2020). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C).

- ResearchGate. (n.d.). UV-vis absorption spectra of ethyl 4-aminobenzoate.

- MassBank. (2008). ethyl 4-aminobenzoate.

- University of Wisconsin. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

An In-Depth Technical Guide to the Solubility of 4-Aminopyridine-3-carboxylic acid ethyl ester

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in both biological and chemical systems. It is a decisive factor influencing bioavailability, formulation strategies, and reaction kinetics.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 4-Aminopyridine-3-carboxylic acid ethyl ester (also known as ethyl 4-aminonicotinate), a vital building block in medicinal chemistry. Due to a lack of publicly available experimental data, this paper synthesizes information from structurally related compounds and employs computational predictions to offer a robust profile. It details the key physicochemical parameters influencing its solubility, presents qualitative and predicted quantitative solubility data, outlines a gold-standard experimental protocol for its determination, and discusses the implications for researchers in drug development.

Introduction: The Critical Role of Solubility in a Modern Research Context

This compound (Figure 1) belongs to the aminopyridine class of compounds. Its parent molecule, 4-Aminopyridine, is an FDA-approved drug used to improve walking in patients with multiple sclerosis, functioning as a potassium channel blocker.[3] The ethyl ester derivative serves as a versatile intermediate in the synthesis of more complex molecules, including novel therapeutic agents.

The success of any research or development project involving this compound is fundamentally linked to understanding its solubility. Poor solubility can lead to a host of challenges, including:

-

Inaccurate results in biological screening assays.[4]

-

Low and erratic bioavailability, hindering clinical translation.[1][5]

-

Difficulties in formulation, purification, and scale-up.

Therefore, a thorough characterization of solubility is not merely a preliminary step but a cornerstone of efficient and successful drug discovery and development.[6][7] This guide aims to provide that foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties Governing Solubility

The solubility of a molecule is dictated by its intrinsic physicochemical properties. For this compound, the key parameters are its molecular structure, polarity (logP), and ionization state (pKa).

| Property | Value (Predicted/Literature) | Source / Method | Significance for Solubility |

| Molecular Formula | C₈H₁₀N₂O₂ | - | Provides basic molecular composition. |

| Molecular Weight | 166.18 g/mol | - | Influences diffusion and crystal lattice energy. |

| logP (Octanol/Water) | ~1.0 - 1.5 | Computational Prediction | Indicates moderate lipophilicity. The ester group increases lipophilicity compared to 4-Aminopyridine (logP ~0.3), suggesting lower aqueous solubility. |

| pKa (Basic) | ~4.5 - 5.5 | Computational Prediction | The pyridine ring nitrogen is the primary basic center. At pH values below the pKa, the molecule will be protonated and positively charged, which is expected to significantly increase its aqueous solubility. |

| pKa (Acidic) | N/A | - | The molecule lacks a readily ionizable acidic proton. |

Note: Predicted values are derived from standard computational algorithms (e.g., ACD/Labs, ChemAxon) in the absence of published experimental data. They provide a reliable estimate for guiding experimental design.

The structure combines a hydrophilic aminopyridine core with a more lipophilic ethyl carboxylate group. This duality suggests that its solubility will be highly dependent on the nature of the solvent. While the parent compound, 4-Aminopyridine, is highly water-soluble (112 g/L at 20°C), the addition of the ethyl ester group is expected to drastically reduce this value.[5]

Solubility Profile: A Synthesis of Qualitative and Predicted Data

While specific quantitative experimental data for this compound is scarce in peer-reviewed literature, a reliable solubility profile can be constructed from qualitative reports of analogous compounds and computational predictions.

Qualitative Assessment: Based on data from similar structures, a general solubility profile can be inferred:

-

Aqueous Solvents (Water, Buffers): Expected to have low to moderate solubility . Some vendor data sheets claim it "is soluble in water," but this is likely an oversimplification and may be inaccurate.[1][8] The solubility is predicted to be strongly pH-dependent.

-

Polar Protic Solvents (Ethanol, Methanol): Expected to be soluble . These solvents can engage in hydrogen bonding with the amino group and pyridine nitrogen while also solvating the ethyl ester moiety.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to be highly soluble . These are powerful solvents for a wide range of organic molecules.

-

Nonpolar Solvents (Hexane, Toluene): Expected to have poor solubility .

Predicted Quantitative Solubility: The following table provides estimated solubility values based on computational models and data from the highly soluble parent compound, 4-Aminopyridine.

| Solvent | Predicted Solubility Range | Experimental Data (4-Aminopyridine) | Rationale for Prediction |

| Water (pH 7.4) | 1 - 5 mg/mL | ~30 mg/mL (in PBS, pH 7.2)[2] | The ethyl ester group significantly increases lipophilicity, reducing interaction with the water solvent shell. |

| Ethanol | > 20 mg/mL | ~30 mg/mL[2] | The molecule shares structural similarities with both the solvent and solutes that exhibit good ethanol solubility. |

| DMSO | > 30 mg/mL | ~30 mg/mL[2] | DMSO is a versatile solvent capable of dissolving this compound effectively. |

The Influence of pH on Aqueous Solubility

The ionization state of this compound is a critical determinant of its aqueous solubility. The pyridine nitrogen atom is basic, with a predicted pKa between 4.5 and 5.5.

-

At pH < pKa (e.g., pH 2): The pyridine nitrogen will be protonated, forming a cationic species (pyridinium ion). This charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in aqueous solubility .

-

At pH > pKa (e.g., pH 7.4): The molecule will be predominantly in its neutral, un-ionized form. In this state, its lower polarity results in lower aqueous solubility .

This relationship is a key consideration for researchers working with aqueous buffer systems, such as in cell-based assays or formulation development.

Sources

- 1. Ethyl 4-aminonicotinate | CymitQuimica [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Ethyl 4-amino-6-chloronicotinate | C8H9ClN2O2 | CID 824642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 4-aminonicotinate | 16952-66-2 | RAA95266 [biosynth.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Reactivity of 4-Aminopyridine Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their versatile biological activities and chemical reactivity.[1] As a potassium channel blocker, 4-AP itself is used to manage symptoms in neurological conditions like multiple sclerosis.[2][3][4] This guide provides an in-depth exploration of the chemical reactivity of the 4-aminopyridine core, moving beyond simple reaction lists to explain the underlying principles that govern its behavior. Understanding these principles is critical for the rational design and synthesis of novel derivatives with tailored properties.

The reactivity of 4-aminopyridine is dominated by the interplay between its two primary nucleophilic centers: the endocyclic pyridine ring nitrogen (N1) and the exocyclic amino group (N4). The pKa of the conjugate acid is approximately 9.17, indicating the pyridine nitrogen is the primary site of protonation.[5] This dual nucleophilicity dictates the regioselectivity of its reactions with various electrophiles.

}

Key electronic features governing 4-AP reactivity.

Core Reactivity and Regioselectivity

The reaction pathway of 4-aminopyridine is highly dependent on the nature of the electrophile and the reaction conditions. The pyridine nitrogen is generally more nucleophilic and sterically accessible than the amino nitrogen, making it the preferred site for reactions like protonation and alkylation. However, the amino group's reactivity can be favored under specific conditions or with certain reagents.

N-Alkylation and N-Arylation

Alkylation of 4-aminopyridine typically occurs at the N1 position, forming a pyridinium salt. This is a consequence of the higher basicity and nucleophilicity of the ring nitrogen.

-

Causality: The lone pair on the pyridine nitrogen is in an sp² hybrid orbital and is not involved in the aromatic system, making it more available for bonding with electrophiles compared to the N4 amino group, whose lone pair is delocalized into the aromatic ring.

Direct alkylation of the exocyclic amino group is challenging due to the preferential reaction at N1. To achieve N4-alkylation, a protection-deprotection strategy is often employed. The amino group can be protected, for example, with a tert-Butoxycarbonyl (Boc) group. This protection decreases the nucleophilicity of the N4 nitrogen and allows for subsequent reactions at other positions. The use of a strong, non-nucleophilic base is crucial. For instance, electrogenerated acetonitrile anions have been shown to effectively deprotonate the Boc-protected amino group, allowing for high-yield alkylation at N4.[6][7]

N-Acylation

In contrast to alkylation, N-acylation predominantly occurs at the exocyclic N4-amino group.

-

Causality: While the N1 position is more basic, the N-acylation reaction is often reversible. Acylation at N1 forms a highly reactive and unstable acylpyridinium salt. This species can act as an acylating agent itself or revert to the starting materials. In contrast, acylation at the N4 position forms a stable amide bond, which becomes the thermodynamically favored product. This principle is famously exploited in the use of a related compound, 4-(Dimethylamino)pyridine (DMAP), as a hypernucleophilic acylation catalyst.

Electrophilic Aromatic Substitution (EAS)

The amino group at the C4 position is a powerful activating group and directs electrophiles to the ortho positions (C3 and C5). The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack, particularly at the C2 and C6 positions.

-

Causality: The strong +M (mesomeric) effect of the amino group significantly increases the electron density at the C3 and C5 positions, overriding the inductive (-I) deactivation by the ring nitrogen. However, the reactions often require forcing conditions.

-

Halogenation: The reaction of 4-AP with halogens like ICl or Br₂ can be complex. Depending on the stoichiometry and solvent, it can lead to charge-transfer complexes, N-halogenation, or even protonation followed by ring bromination and dimerization.[8][9]

-

Ortho-Lithiation: For controlled functionalization at the C3 position, a directed ortho-metalation strategy is effective. By first protecting the amino group as a pivaloyl amide, the pivaloyl group can direct lithiation to the adjacent C3 position using a strong base like s-butyllithium.[10][11] This lithiated intermediate can then be quenched with various electrophiles.

}

Regioselectivity of common reactions with 4-AP.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield and regioselectivity of 4-aminopyridine derivatization. The following table summarizes representative outcomes for N-alkylation.

| Reaction Type | Substrate | Reagent | Base/Conditions | Product Position | Yield (%) | Reference |

| Direct Alkylation | 4-Aminopyridine | Alkyl Halide | t-BuOK / DMSO | N,N-Dialkylated (N4) | High | [6] |

| Protected Alkylation | N-Boc-4-Aminopyridine | Alkyl Halide | Electrogenerated MeCN⁻ | N-Alkylated (N4) | 78-86% | [6][12] |

| Protected Alkylation | N-Boc-4-Aminopyridine | Benzyl Halide | Electrogenerated MeCN⁻ | N-Benzylated (N4) | 80-85% | [12] |

| Pyridinium Salt | N-Aryl-N-pyridinium | 1-Iodohexane | Cs₂CO₃ / Acetonitrile | N-Alkylated (N4) | High | [12] |

This table highlights that achieving selective mono-alkylation on the exocyclic amine often requires a protection strategy.

Experimental Protocol: Selective N-Alkylation of 4-Aminopyridine via Boc-Protection

This protocol describes a reliable, two-step method for the selective mono-alkylation of the N4-amino group. This self-validating system relies on the differential reactivity of the protected vs. unprotected amine.

Part A: N-Boc Protection of 4-Aminopyridine

Rationale: The Boc-protection step is critical to deactivate the N4-amino group, preventing its reaction during the subsequent alkylation step, which is directed to the more nucleophilic N1-ring nitrogen. The use of Di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation.

Materials:

-

4-Aminopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen supply (optional, but good practice)

Procedure:

-

Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask.

-

Add triethylamine to the solution. This base scavenges the acid byproduct.

-

Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

Slowly add a solution of Boc₂O in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-aminopyridine.

Part B: Electrochemical N-Alkylation and Deprotection

Rationale: This step utilizes an electrochemically generated "naked" acetonitrile anion as a strong, non-nucleophilic base to deprotonate the Boc-protected amine.[6][7] This method offers high yields under mild conditions. The final deprotection with a strong acid like TFA efficiently removes the Boc group.

Materials:

-

N-Boc-4-aminopyridine (from Part A) (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Tetraethylammonium hexafluorophosphate (TEAHFP) in anhydrous acetonitrile (electrolyte)

-

Platinum cathode and sacrificial magnesium anode

-

Undivided electrochemical cell

-

Constant current power supply

-

Trifluoroacetic acid (TFA)

Procedure:

-

Setup: Assemble the undivided electrochemical cell with the platinum cathode and magnesium anode.

-

Electrolysis: Add the electrolyte solution and N-Boc-4-aminopyridine to the cell. Apply a constant current to generate the acetonitrile anion base. The completion of deprotonation can be monitored by TLC.

-

Alkylation: Once the starting material is consumed, add the alkyl halide to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC).

-

Workup: Evaporate the solvent. Purify the residue by column chromatography to isolate the N-alkylated, N-Boc-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours.

-

Isolation: Neutralize the mixture with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final N-alkylated 4-aminopyridine.

}

Workflow for selective N4-alkylation of 4-aminopyridine.

Conclusion

The reactivity of the 4-aminopyridine core is a nuanced subject governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions. While the pyridine ring nitrogen is the kinetic site of protonation and alkylation, thermodynamic control or the use of protecting group strategies can effectively steer reactions toward the exocyclic amino group. A thorough understanding of these underlying principles enables medicinal chemists and materials scientists to precisely manipulate the 4-AP scaffold, facilitating the synthesis of complex derivatives for a wide range of applications, from novel therapeutics to advanced materials.[13][14][15]

References

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

- Gueye, M., et al. (2014). Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds. ISRN Organic Chemistry. [Link]

- Unknown Author. (n.d.). Synthetic development and applications of 4-aminopyridine.

- Gueye, M., et al. (2014). Synthesis of N-alkyl-4-aminopyridine.

- Tzvetanova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

- Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters. [Link]

- Mitzov, S., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

- Comins, D. L., & Brown, J. D. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]

- Al-Ostoot, F. H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

- Yunnikova, L. P., & Pshenitsyna, O. V. (2024). Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline.

- Comins, D. L., & Brown, J. D. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]

- Traykov, T. G., et al. (2019).

- Kim, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.

- Unknown Author. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

- U.S. EPA. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. [Link]

- Unknown Author. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

- Wikipedia. (n.d.). 4-Aminopyridine. [Link]

- Kozlov, M., et al. (n.d.). a) Previous site selectivity studies with 4‐aminopyridine‐based...

- MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. mpbio.com [mpbio.com]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-Aminopyridine-3-carboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of 4-aminopyridine-3-carboxylic acid ethyl ester, also known as ethyl 4-aminonicotinate. While the parent compound, 4-aminopyridine, has a well-documented history as a potassium channel blocker, the journey of its 3-carboxyethyl derivative is intertwined with the broader exploration of pyridine chemistry and the quest for novel therapeutic agents. This guide will delve into the foundational synthetic strategies that likely led to its creation, its characterization, and its emergence as a valuable building block in medicinal chemistry.

Introduction: The Legacy of Aminopyridines

The story of this compound begins with its parent, 4-aminopyridine (4-AP). 4-AP is a well-known compound used as a research tool to characterize potassium channel subtypes and as a therapeutic agent for managing symptoms of multiple sclerosis.[1] The aminopyridine scaffold itself is a cornerstone in heterocyclic chemistry, with its derivatives exhibiting a wide range of biological activities.[2] The introduction of substituents onto the pyridine ring, such as an amino group and a carboxylic acid ester, significantly expands the chemical space and potential applications of these molecules.

The Precursor's Path: Synthesis of 4-Aminonicotinic Acid

The direct precursor to the title compound is 4-aminonicotinic acid. A documented synthetic route to this key intermediate starts from isoquinoline.[3] This multi-step process highlights classic organic chemistry transformations and provides a logical pathway to understanding the formation of the 4-amino substituted pyridine ring.

The synthesis involves the oxidation of isoquinoline to yield 3,4-pyridinedicarboxylic acid. This is followed by intramolecular dehydration using acetic anhydride to form the corresponding anhydride. Subsequent ammonolysis of the anhydride and a Hofmann rearrangement reaction successfully introduce the amino group at the C4 position, yielding the target 4-aminonicotinic acid.[3] The overall yield for this process is reported to be up to 30% based on the starting isoquinoline.[3]

The Final Step: Esterification to Ethyl 4-Aminonicotinate

A similar process is documented for the synthesis of the closely related ethyl isonicotinate, where isonicotinic acid is reacted with absolute ethanol and a catalyst.[4] This further supports the likely historical method for the preparation of ethyl 4-aminonicotinate.

Experimental Protocol: A Probable Synthesis

The following represents a plausible, field-proven protocol for the synthesis of this compound based on established chemical principles.

Step 1: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminonicotinic acid (1 equivalent).

-

Add absolute ethanol in excess to serve as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-aminonicotinate.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Characterization and Physicochemical Properties